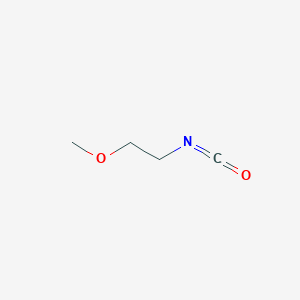
Ethyl 6-methyl-3-oxoheptanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the regioselective chlorination of a methyl group in a complex ethyl ester is achieved using sulfuryl chloride in methylene chloride, as described in the synthesis of key compounds in biotin synthesis . Another paper discusses the reaction of ethyl esters with S-methylisothiosemicarbazide to form triazine derivatives . Additionally, a three-component condensation process is used to synthesize a tetracyano ethyl ester compound . These methods could potentially be adapted for the synthesis of Ethyl 6-methyl-3-oxoheptanoate.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 6-methyl-3-oxoheptanoate has been determined using techniques such as X-ray diffraction. For example, the structure of a phenylhydrazono methylhydrazone-butanoate was elucidated, revealing a monoclinic P21 space group with specific cell parameters . This indicates that detailed structural analysis is crucial for understanding the properties of such compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions involving ethyl esters. The reaction of ethyl esters with potassium persulfate leads to the formation of hydroxyheptanoate, which can be further oxidized to oxoheptanoate . Another study reports the synthesis of phthalocyanine derivatives from ethyl esters, demonstrating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 6-methyl-3-oxoheptanoate are not directly discussed, the properties of similar compounds can be inferred. For example, the photophysical and photochemical properties of substituted phthalocyanine derivatives were investigated, including fluorescence quantum yields and singlet oxygen generation . These properties are important for applications in materials science and photodynamic therapy. The papers also highlight the importance of protecting groups and the influence of different substituents on the properties of the esters .
Applications De Recherche Scientifique
Synthesis Processes
Ethyl 6-methyl-3-oxoheptanoate is used in various synthesis processes. For instance, Ballini et al. (1991) described a method for converting cycloheptanone into ethyl or methyl 7-oxoheptanoate using potassium persulfate and subsequent oxidation with PCC (Ballini, Marcantoni, & Petrini, 1991). Similarly, Takeda et al. (1977) used ethyl 2-acetoxy-3-oxoheptanoate, a related compound, in the synthesis of diethyl 3-methoxy-5-hydroxy-5-valeryl-2-hexenedioate, which is a precursor to pestalotin (Takeda, Amano, & Tsuboi, 1977).
Precursor Applications
Ethyl 5-oxoheptanoate, a closely related compound, is utilized as a precursor in alternate synthesis procedures, such as the preparation of 2-methyl-1,3-cyclohexanedione, as outlined by Chattopadhyay et al. (1979) (Chattopadhyay, Banerjee, & Sarma, 1979).
Catalytic Reactions
In the realm of catalytic reactions, Zhu et al. (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate, which is structurally similar to ethyl 6-methyl-3-oxoheptanoate, undergoes a phosphine-catalyzed annulation to form tetrahydropyridine derivatives (Zhu, Lan, & Kwon, 2003).
Photochemical Reactions
In photochemical reactions, Tokuda et al. (1978) explored the reactions of compounds like ethyl 2-oxo-1-cyclohexanecarboxylate, which are similar in structure to ethyl 6-methyl-3-oxoheptanoate, to form various ω-substituted esters (Tokuda, Watanabe, & Itoh, 1978).
Safety And Hazards
The safety information for Ethyl 6-methyl-3-oxoheptanoate indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
ethyl 6-methyl-3-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAQANOMMFENEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577659 | |
| Record name | Ethyl 6-methyl-3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-3-oxoheptanoate | |
CAS RN |
57689-16-4 | |
| Record name | Ethyl 6-methyl-3-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-methyl-3-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)


